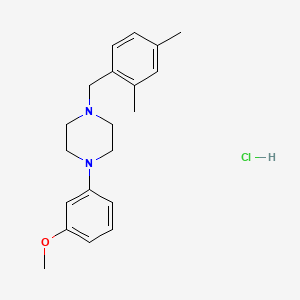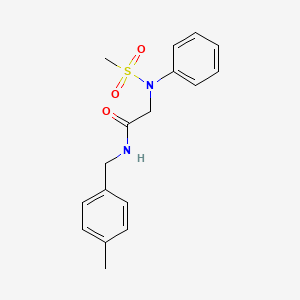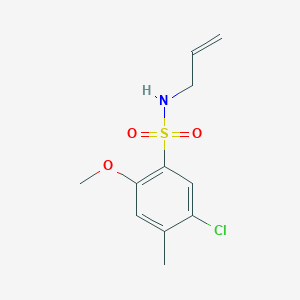
1-(2,4-dimethylbenzyl)-4-(3-methoxyphenyl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethylbenzyl)-4-(3-methoxyphenyl)piperazine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a piperazine derivative that exhibits various biochemical and physiological effects, making it an attractive candidate for drug development.
作用機序
The mechanism of action of 1-(2,4-dimethylbenzyl)-4-(3-methoxyphenyl)piperazine hydrochloride is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and pain perception. By activating this receptor, 1-(2,4-dimethylbenzyl)-4-(3-methoxyphenyl)piperazine hydrochloride may modulate the levels of neurotransmitters in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-(2,4-dimethylbenzyl)-4-(3-methoxyphenyl)piperazine hydrochloride has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, leading to its antidepressant and anxiolytic effects. Additionally, it has been shown to decrease the levels of inflammatory cytokines, leading to its anti-inflammatory effects. It has also been shown to modulate the levels of pain perception, leading to its analgesic effects.
実験室実験の利点と制限
1-(2,4-dimethylbenzyl)-4-(3-methoxyphenyl)piperazine hydrochloride has several advantages for lab experiments. It exhibits potent and selective activity, making it a useful tool for studying the serotonin receptor system. Additionally, it has been shown to have low toxicity, making it a safe compound for in vitro and in vivo studies. However, its limited solubility in water and other solvents may pose a challenge for its use in some experiments.
将来の方向性
Further research is needed to fully understand the mechanism of action of 1-(2,4-dimethylbenzyl)-4-(3-methoxyphenyl)piperazine hydrochloride and its potential therapeutic applications. Future studies should focus on optimizing the synthesis method to increase the yield of the product. Additionally, further studies are needed to investigate the potential of this compound in the treatment of mental disorders, pain, and inflammation. Studies should also investigate the potential of this compound in combination with other drugs for enhanced therapeutic effects.
合成法
The synthesis of 1-(2,4-dimethylbenzyl)-4-(3-methoxyphenyl)piperazine hydrochloride involves the reaction of 1-(2,4-dimethylbenzyl)piperazine with 3-methoxybenzaldehyde in the presence of hydrochloric acid. The reaction takes place under reflux conditions for several hours, followed by purification and isolation of the product. The yield of the product is dependent on the reaction conditions, and optimization of the reaction parameters is necessary to obtain a high yield.
科学的研究の応用
1-(2,4-dimethylbenzyl)-4-(3-methoxyphenyl)piperazine hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It exhibits antipsychotic, antidepressant, and anxiolytic activities, making it a promising candidate for the treatment of mental disorders. Additionally, it has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
特性
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]-4-(3-methoxyphenyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O.ClH/c1-16-7-8-18(17(2)13-16)15-21-9-11-22(12-10-21)19-5-4-6-20(14-19)23-3;/h4-8,13-14H,9-12,15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOCPZJDDOWWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC(=CC=C3)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dimethylphenyl)methyl]-4-(3-methoxyphenyl)piperazine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(4-{5-[(2-chloro-6-nitrobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B4961130.png)
![3-{5-[(2,4-dichlorobenzoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B4961134.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B4961156.png)
![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4961163.png)

![4-[4-{[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4961173.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-chlorophenyl)amino]acrylonitrile](/img/structure/B4961182.png)

![N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine](/img/structure/B4961214.png)
![2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone](/img/structure/B4961219.png)
![2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B4961224.png)
![methyl 5-(aminocarbonyl)-2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4961231.png)
